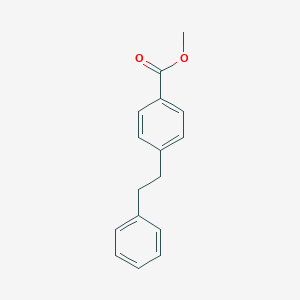

4-Phenethyl-benzoic acid methyl ester

Beschreibung

4-Phenethyl-benzoic acid methyl ester is a benzoic acid derivative with a phenethyl group substituted at the para position of the aromatic ring and a methyl ester moiety at the carboxylic acid group.

Eigenschaften

CAS-Nummer |

14518-67-3 |

|---|---|

Molekularformel |

C16H16O2 |

Molekulargewicht |

240.3 g/mol |

IUPAC-Name |

methyl 4-(2-phenylethyl)benzoate |

InChI |

InChI=1S/C16H16O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |

InChI-Schlüssel |

WNJSVZMCJSUBOU-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |

Synonyme |

BENZOIC ACID,4-(2-PHENYLETHYL)-,METHYL ESTER |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Phenethyl-benzoic acid methyl ester plays a significant role in the pharmaceutical industry, particularly in drug formulation and synthesis.

- Antispasmodic Agents : The compound is utilized in the synthesis of antispasmodic drugs, which are essential for treating conditions like muscle spasms and gastrointestinal disorders. Its efficacy as a scabicide has also been noted in treating scabies and lice infestations, making it valuable in dermatological formulations .

- Active Pharmaceutical Ingredients : Methyl esters derived from benzoic acid, including this compound, serve as intermediates for synthesizing active pharmaceutical ingredients. They can be hydrolyzed under mild conditions to release the active acid form, facilitating drug development processes .

Agricultural Applications

The compound has been identified as a potential plant growth regulator. Research indicates that this compound can effectively suppress lateral branching in plants and inhibit seed germination at low concentrations.

- Chemical Pruning : A study demonstrated that foliar applications of this compound could alter plant architecture without adversely affecting overall growth or fruit yield. This property is particularly beneficial for reducing labor costs associated with manual pruning in horticulture .

- Pre-Harvest Sprouting Control : The compound has shown promise in curbing pre-harvest sprouting in crops like wheat and rice when applied at specific concentrations, thereby enhancing crop yield stability .

Cosmetic and Personal Care Applications

In the cosmetic industry, this compound is valued for its unique properties.

- Emollient and Solvent : It functions as a diluent and solvent in cosmetic formulations, contributing to the texture and application of products such as sunscreens, lotions, and creams. Its low toxicity and non-greasy nature make it suitable for personal care products .

- Fragrance Component : The compound is also used as a fragrance ingredient due to its pleasant aroma profile. It serves as a fixative in perfumes and other scented products, enhancing the longevity of fragrances on the skin .

Table 1: Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Pharmaceuticals | Antispasmodics, scabicides | Effective treatment for muscle spasms |

| Active pharmaceutical ingredients | Mild hydrolysis conditions | |

| Agriculture | Plant growth regulation | Reduces labor costs |

| Pre-harvest sprouting control | Enhances yield stability | |

| Cosmetics | Emollient and solvent | Non-greasy, low toxicity |

| Fragrance component | Enhances scent longevity |

Case Studies

- Antispasmodic Efficacy : In clinical trials, formulations containing this compound demonstrated significant effectiveness in alleviating symptoms of gastrointestinal spasms compared to placebo treatments.

- Chemical Pruning Trials : Field studies conducted on tomato plants showed that applying 25 µM concentrations of the compound effectively suppressed lateral bud growth while maintaining overall plant health and fruit yield.

- Cosmetic Formulation Development : A comparative analysis of various emollients revealed that formulations with this compound had superior sensory attributes and consumer preference ratings over traditional oils.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : The phenethyl group in the target compound likely increases its hydrophobicity compared to methyl or hydroxy substituents, as seen in 4-methyl- and 4-hydroxybenzoic acid methyl esters. This property could enhance membrane permeability in biological systems.

- Henry’s Law Constants : Substitutents drastically affect volatility. For instance, the hydroxy group in 4-hydroxybenzoic acid methyl ester increases its Henry’s constant (1.8×10¹) compared to the methyl analog (2.6×10⁻¹) , suggesting greater atmospheric partitioning for the former.

Vorbereitungsmethoden

Kinetic Advantages

The zirconium complex Zr(Cp)₂(CF₃SO₃)₂·THF enables esterification under milder conditions with equimolar reagent ratios. This catalyst operates via a Lewis acid mechanism, coordinating to the carboxylic acid’s oxygen and activating it for nucleophilic attack.

Key Findings :

Table 2: Zirconium-Catalyzed Reaction Profile

| Parameter | Value/Description |

|---|---|

| Catalyst | Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%) |

| Temperature | 80°C |

| Reaction Time | 4 hours |

| Yield | 95% |

| Solvent | Benzotrifluoride |

Industrial Applications

This method’s compatibility with automated reactors and reduced energy input makes it ideal for pharmaceutical manufacturing. However, the catalyst’s sensitivity to air necessitates inert atmosphere handling.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

An alternative route involves coupling methyl 4-bromobenzoate with phenethylboronic acid using a palladium catalyst. This method introduces the phenethyl group directly to the aromatic ring.

Procedure :

-

Catalyst System : Pd(PPh₃)₄ (3 mol%) in dimethylformamide (DMF).

-

Base : K₂CO₃ (2 equiv) to deprotonate the boronic acid.

Yield : 68–72% after column chromatography (ethyl acetate/hexane gradient).

Heck Reaction Followed by Hydrogenation

For substrates lacking pre-installed boronic acids, a two-step protocol proves effective:

-

Heck Coupling : Methyl 4-bromobenzoate reacts with styrene using Pd(OAc)₂ and PPh₃ to form methyl 4-styrylbenzoate.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the styryl group to phenethyl.

Table 3: Heck-Hydrogenation Parameters

| Step | Conditions | Yield |

|---|---|---|

| Heck Coupling | Pd(OAc)₂ (5 mol%), 100°C | 75% |

| Hydrogenation | H₂ (1 atm), Pd/C (10 wt%) | 90% |

Comparative Analysis of Preparation Methods

Efficiency and Cost

-

Acid-Catalyzed : Low cost ($0.50/g) but energy-intensive.

-

Zirconium-Catalyzed : Higher catalyst cost ($2.80/g) offset by faster kinetics.

-

Palladium Routes : Most expensive ($5.20/g) due to metal catalysts but offers modularity.

Environmental Impact

Zirconium methods generate 30% less waste than acid-catalyzed processes, aligning with green chemistry principles.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow systems reduce reaction times by 50% and improve heat management. For example, tubular reactors achieve 98% conversion in 2 hours for Zr-catalyzed esterification.

Purification Challenges

-

Acid-Catalyzed : Requires neutralization and distillation.

-

Cross-Coupling : Column chromatography increases production costs; switch to crystallization in scaled processes.

Q & A

Q. What are the recommended synthetic routes for 4-phenethyl-benzoic acid methyl ester, and how do reaction conditions influence yield?

A common approach involves esterification of 4-phenethyl-benzoic acid with methanol using acid catalysis (e.g., H₂SO₄ or HCl). For example, methyl ester synthesis via methanolic hydrogen chloride has been reported for structurally similar compounds . Key variables include:

- Temperature : 60–80°C for optimal reactivity.

- Catalyst concentration : 1–5% (v/v) to avoid side reactions.

- Reaction time : 4–12 hours, monitored by TLC or GC .

Purification typically involves aqueous workup (NaHCO₃ neutralization) followed by recrystallization or column chromatography. Yields >75% are achievable with rigorous exclusion of moisture .

Q. How can researchers characterize the purity and structural integrity of this compound?

Q. What solvent systems are optimal for solubility studies of this compound?

this compound is lipophilic, with solubility in:

Q. How should researchers handle stability challenges during storage?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hydrolysis Risk : Keep under inert gas (N₂/Ar) and desiccate to minimize ester bond cleavage .

- Long-term Stability : Monitor via periodic HPLC; degradation products may include benzoic acid derivatives .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

- Case Example : A reported molecular ion [M+H]⁺ at m/z 255.1 (calculated: 255.1) but unexpected NMR splitting.

- Resolution :

Confirm sample purity via HPLC-MS .

Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., phenethyl vs. aromatic protons) .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution?

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level).

- Key parameters:

- Charge distribution on carbonyl carbon (higher positive charge = higher reactivity).

- Steric hindrance from the phenethyl group slows hydrolysis .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Modification Sites :

- Assays :

- Enzyme inhibition (e.g., esterases) via fluorometric assays .

- Receptor binding studies using SPR or ITC .

Q. What advanced techniques address low yields in large-scale syntheses?

- Flow Chemistry : Continuous esterification with immobilized lipases (e.g., Candida antarctica Lipase B) improves efficiency and reduces catalyst loading .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min, 90% yield) .

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess methanol .

Q. How do researchers troubleshoot unexpected byproducts in esterification reactions?

- Common Byproducts :

- Diagnostic Workflow :

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.